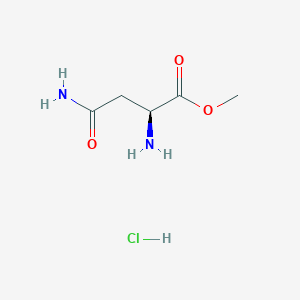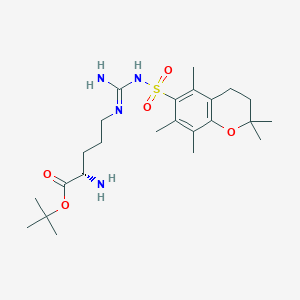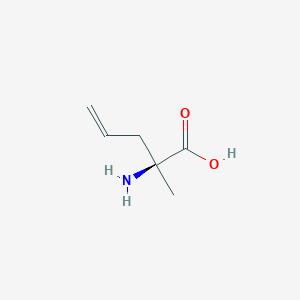
(S)-2-Amino-2-methylpent-4-enoic acid
Vue d'ensemble
Description
(S)-2-Amino-2-methylpent-4-enoic acid , also known as (S)-2-AMP , is an amino acid with the following structural formula:
!Molecular Structure
It contains an amino group (-NH₂), a carboxyl group (-COOH), and a methyl group (-CH₃). The stereochemistry is specified by the (S) designation, indicating that the amino group is on the left side of the chiral center.
Synthesis Analysis
The synthesis of (S)-2-AMP involves several methods, including organic synthesis and enzymatic processes . Researchers have explored both chemical and biological routes to obtain this compound. For instance, chiral resolution techniques can yield enantiomerically pure (S)-2-AMP.
Molecular Structure Analysis
The molecular structure of (S)-2-AMP reveals its pent-4-enoic acid backbone, which contributes to its biological activity. The presence of the amino group allows it to participate in protein synthesis and other biochemical pathways.
Chemical Reactions Analysis
(S)-2-AMP can undergo various chemical reactions, including acid-base reactions , esterification , and amidation . Its carboxyl group can react with amines to form amides, while the amino group can participate in nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : (S)-2-AMP typically melts at a specific temperature (specific value depends on the enantiomer).
- Solubility : It exhibits varying solubility in different solvents (e.g., water, organic solvents).
- Stability : (S)-2-AMP is stable under certain conditions but may degrade under others (e.g., heat, light, pH extremes).
Applications De Recherche Scientifique
NMR Spectroscopy and Chemical Shift Analysis
(S)-2-Amino-2-methylpent-4-enoic acid was characterized using 1H and 19F high-resolution NMR spectroscopy. High-precision potentiometry led to the discovery of dissociation constants and the analysis of ion-specific chemical shifts, contributing to a deeper understanding of the compound's chemical properties (Uhlemann et al., 2002).
Asymmetric Synthesis
(S)-2-Amino-2-methylpent-4-enoic acid was synthesized through asymmetric alkylation and hydrolysis processes, offering insights into the synthesis of α-fluorinated α-amino acid derivatives. This research explored the stereochemistry and reaction conditions critical for achieving high enantiomeric excesses, which is vital for the synthesis of chiral molecules (Shendage et al., 2005).
Diastereoselective Synthesis
A diastereoselective synthesis approach using tert-butanesulfinamide and allylboronic acid pinacol esters was developed, leading to the efficient production of optically active γ,δ-unsaturated α-amino acids. This method's high diastereoselectivity showcases its potential in the precise synthesis of complex amino acids (Sugiyama et al., 2013).
Gamma-Aminobutyric Acid Analog Synthesis
Research into the synthesis and resolution of GABA (γ-aminobutyric acid) analogs, including (S)-2-Amino-2-methylpent-4-enoic acid derivatives, provides valuable insights into the structural and functional mimicking of this crucial neurotransmitter. Understanding the synthesis pathways and the stereochemical aspects of these analogs could lead to advancements in neurochemistry and the development of therapeutic agents (Duke et al., 2004).
Kynurenine-3-Hydroxylase Inhibitor Development
(S)-2-Amino-2-methylpent-4-enoic acid derivatives were studied as potent inhibitors of kynurenine-3-hydroxylase. This research is crucial for developing neuroprotective agents, as these inhibitors can potentially modulate neurodegenerative processes linked with the kynurenine pathway (Drysdale et al., 2000).
Safety And Hazards
- (S)-2-AMP is generally considered safe for laboratory use, but precautions should be taken when handling any chemical compound.
- Always follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.
Orientations Futures
Research on (S)-2-AMP should focus on:
- Biological Functions : Investigate its role in cellular processes and potential therapeutic applications.
- Enzymatic Pathways : Explore enzymes involved in its metabolism.
- Pharmacological Properties : Assess its pharmacokinetics and pharmacodynamics.
Propriétés
IUPAC Name |
(2S)-2-amino-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTZYHBJFPEJB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369222 | |
| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-methylpent-4-enoic acid | |
CAS RN |
96886-55-4 | |
| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-2-methyl-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




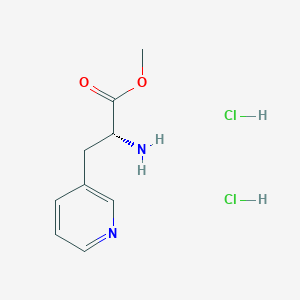

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)


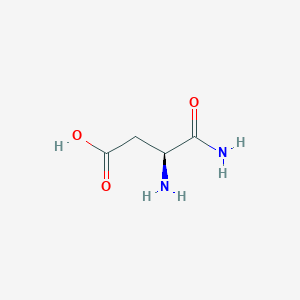
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)

